molecular formula C19H17ClN6O2 B284411 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284411
M. Wt: 396.8 g/mol
InChI Key: WVDJVPITFZVGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the μ-opioid receptor and has been used to study the physiological and biochemical effects of opioid receptor activation.

Mechanism of Action

N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. This compound binds to the μ-opioid receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the physiological and biochemical effects of opioid receptor activation.
Biochemical and Physiological Effects:
The physiological and biochemical effects of this compound depend on the specific system being studied. In the nervous system, this compound has been shown to block the analgesic effects of opioids and to reduce the rewarding effects of drugs of abuse. In the immune system, this compound has been shown to modulate the inflammatory response and to play a role in the regulation of immune cell function. In the cardiovascular system, this compound has been shown to affect blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for the specific investigation of the effects of opioid receptor activation. Another advantage is its well-established synthesis method, which allows for the production of high-quality, pure this compound. One limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of new compounds that target the μ-opioid receptor with higher selectivity and potency. Another area of interest is the investigation of the role of the μ-opioid receptor in neurological disorders such as depression and anxiety. Additionally, this compound could be used to investigate the effects of opioid receptor activation in other systems, such as the reproductive system and the respiratory system.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form an intermediate compound, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.

Scientific Research Applications

N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been used extensively in scientific research to study the physiological and biochemical effects of opioid receptor activation. It has been used to investigate the role of the μ-opioid receptor in pain, addiction, and other neurological disorders. This compound has also been used in studies of the immune system, cardiovascular system, and gastrointestinal system.

Properties

Molecular Formula

C19H17ClN6O2

Molecular Weight

396.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H17ClN6O2/c1-11-16(18(27)22-14-7-5-13(20)6-8-14)17(26-19(21-11)23-24-25-26)12-3-9-15(28-2)10-4-12/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25)

InChI Key

WVDJVPITFZVGPQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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